2-(6-{[(4-Methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-1-naphthalen-1-ylguanidine
Description
2-(6-{[(4-Methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-1-naphthalen-1-ylguanidine (Compound ID: 6186-3750) is a guanidine-substituted dihydropyrimidinone derivative with a molecular formula of C₂₃H₂₁N₅OS and a molecular weight of 415.52 g/mol . Its structure features a 1,4-dihydropyrimidin-4-one core modified with a 4-methylphenylsulfanylmethyl group at position 6 and a naphthalen-1-ylguanidine moiety at position 2. Key physicochemical properties include a logP/logD of 4.10, indicative of moderate lipophilicity, and a polar surface area of 72.76 Ų, suggesting moderate solubility in polar solvents . The compound’s hydrogen-bonding capacity (4 donors, 5 acceptors) and low water solubility (logSw = -4.35) align with trends observed in structurally related dihydropyrimidinones, which are often explored for pharmacological applications .
Properties
IUPAC Name |
2-[4-[(4-methylphenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]-1-naphthalen-1-ylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5OS/c1-15-9-11-18(12-10-15)30-14-17-13-21(29)27-23(25-17)28-22(24)26-20-8-4-6-16-5-2-3-7-19(16)20/h2-13H,14H2,1H3,(H4,24,25,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXPEMXPAQDDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N=C(N)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)/N=C(\N)/NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-{[(4-Methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-1-naphthalen-1-ylguanidine typically involves multiple steps. One common route includes the initial formation of the pyrimidine ring, followed by the introduction of the naphthalene and guanidine groups. Key reagents used in these reactions include 4-methylphenyl sulfide, naphthalene derivatives, and guanidine hydrochloride. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(6-{[(4-Methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-1-naphthalen-1-ylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(6-{[(4-Methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-1-naphthalen-1-ylguanidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(6-{[(4-Methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-1-naphthalen-1-ylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of dihydropyrimidinone (DHPM) derivatives, which are pharmacologically significant due to their structural versatility. Below is a comparison with two structurally related compounds:
Structural Insights :
- The target compound’s guanidine group distinguishes it from the isoindolinone and sulfamoyl groups in the analogues from . Guanidine moieties are known to enhance binding affinity to biological targets via strong hydrogen-bonding interactions.
- The 4-methylphenylsulfanylmethyl substituent in the target compound may confer improved metabolic stability compared to the sulfamoyl-linked aromatic systems in , which are more polar and prone to enzymatic hydrolysis.
Pharmacological Profiles
- Anticancer Potential: Chloro-substituted DHPM derivatives (e.g., 4-(4-chloro-1-hydroxynaphthalen-2-yl)-6-(4-hydroxyphenyl)-5,6-dihydropyrimidin-2(1H)-one) demonstrate antitumor activity via apoptosis induction and kinase inhibition . The target compound’s naphthalenylguanidine group may enhance DNA intercalation or topoisomerase inhibition, mechanisms common to naphthalene-based drugs.
- Antimicrobial Activity : Sulfanylmethyl-DHPM analogues show moderate antimicrobial effects, likely due to membrane disruption via lipophilic interactions . The target compound’s logP = 4.10 suggests comparable lipid bilayer penetration.
- Calcium Channel Modulation: Classical DHPMs (e.g., nifedipine) are calcium channel blockers. The target compound’s dihydropyrimidinone core may retain this activity, though the guanidine group could shift selectivity toward other ion channels .
Physicochemical and ADME Properties
| Parameter | Target Compound | Typical DHPM Derivatives |
|---|---|---|
| Water Solubility | logSw = -4.35 (Poor) | logSw = -3.5 to -5.0 |
| Lipophilicity | logP = 4.10 | logP = 3.5–4.5 |
| Polar Surface Area | 72.76 Ų | 70–90 Ų |
Key Observations :
- The target compound’s low water solubility aligns with DHPM derivatives, necessitating formulation strategies (e.g., nanoemulsions) for bioavailability.
- Its moderate logP balances membrane permeability and solubility, contrasting with the higher logD (4.81 ) of the sulfamoyl-containing analogue in , which may exhibit slower tissue distribution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
